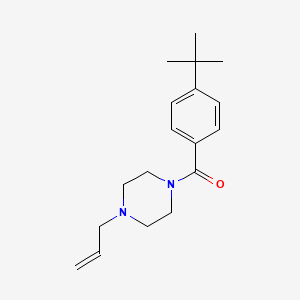![molecular formula C14H11ClF3N3OS B5355274 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5355274.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which play a critical role in the immune system and other signaling pathways. In recent years, CP-690,550 has emerged as a promising candidate for the treatment of a variety of autoimmune and inflammatory diseases.
Mecanismo De Acción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide works by inhibiting the activity of the JAK family of enzymes, which are involved in a variety of cellular signaling pathways. Specifically, this compound inhibits the activity of JAK3, which is critical for the development and function of T cells. By inhibiting JAK3, this compound can reduce the activity of T cells and other immune cells, leading to a reduction in inflammation and autoimmune activity.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, primarily related to its inhibition of the JAK family of enzymes. This compound has been shown to reduce the activity of T cells and other immune cells, leading to a reduction in inflammation and autoimmune activity. In addition, this compound has been shown to reduce the production of cytokines, which are involved in the regulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has a number of advantages and limitations for use in lab experiments. One advantage is that this compound is a potent inhibitor of the JAK family of enzymes, making it a useful tool for studying the role of these enzymes in cellular signaling pathways. However, this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over time. In addition, this compound can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One area of focus is the development of more potent and selective JAK inhibitors, which could have improved therapeutic efficacy and reduced off-target effects. In addition, there is ongoing research into the use of this compound in combination with other drugs for the treatment of autoimmune and inflammatory diseases. Finally, there is interest in exploring the role of JAK inhibitors in other disease areas, such as cancer and neurological disorders.
Métodos De Síntesis
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves a series of chemical reactions that begin with the reaction of 2-chloro-5-trifluoromethyl aniline with 4-methyl-2-thio-uracil in the presence of a base. The resulting intermediate is then reacted with chloroacetyl chloride, followed by a reaction with sodium hydroxide to yield the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been the subject of extensive research in recent years, with a focus on its potential therapeutic applications. This compound has been shown to be effective in the treatment of a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound works by inhibiting the JAK family of enzymes, which play a critical role in the immune system and other signaling pathways.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3OS/c1-8-4-5-19-13(20-8)23-7-12(22)21-11-6-9(14(16,17)18)2-3-10(11)15/h2-6H,7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIOSFAIKSBERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
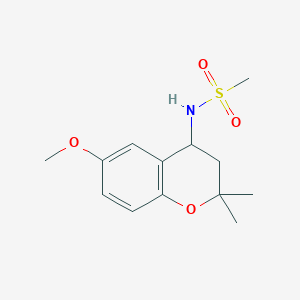
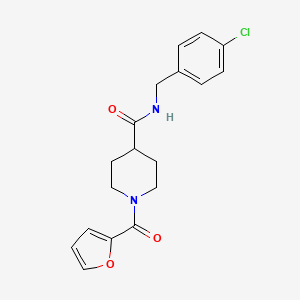
![N-[2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5355209.png)
![[4-benzyl-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5355217.png)
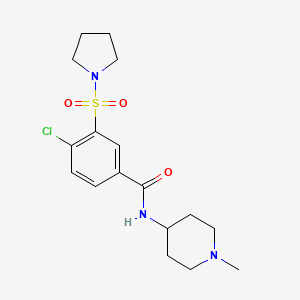
![5-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5355237.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5355243.png)
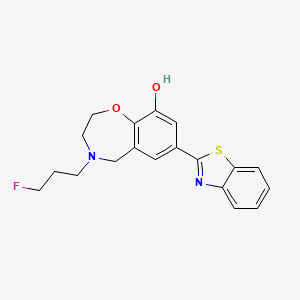
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylpropanamide](/img/structure/B5355259.png)
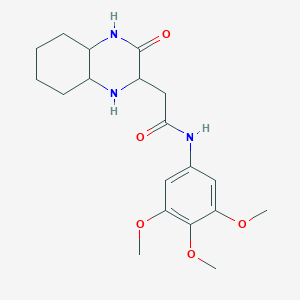
![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355267.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B5355280.png)
![N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5355288.png)
